Methyl 2,5-difluoro-4-methylbenzoate
Description
Contextualization of Fluorinated Aromatic Esters in Advanced Chemical Synthesis and Design
Fluorinated aromatic esters represent a cornerstone in modern medicinal chemistry and materials science. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and pharmacokinetic properties. nih.govtandfonline.com Due to fluorine's high electronegativity and small van der Waals radius, its substitution on an aromatic ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com This modification can also increase a molecule's lipophilicity, which may improve its ability to permeate biological membranes. mdpi.comnih.gov
Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups and influence the conformation of the molecule, potentially leading to stronger binding affinity with biological targets like proteins and enzymes. nih.govtandfonline.com The unique properties imparted by fluorine have led to the inclusion of fluorinated aromatic moieties in numerous approved pharmaceuticals. mdpi.comnih.gov Beyond medicine, the distinct electronic characteristics of the carbon-fluorine bond are harnessed in materials science to create polymers and liquid crystals with enhanced thermal stability and specific electronic performance. Another significant application is the use of the fluorine-18 (B77423) (¹⁸F) isotope in Positron Emission Tomography (PET) imaging, a highly sensitive diagnostic technique. nih.gov
Significance of Benzoate (B1203000) Derivatives in Academic Synthetic and Mechanistic Investigations
Benzoate derivatives, the esters of benzoic acid, are a class of compounds with fundamental importance in organic synthesis and the study of reaction mechanisms. researchgate.netontosight.ai They are widely used as key intermediates and building blocks for the synthesis of a vast array of more complex organic substances, including pharmaceuticals, agrochemicals, and fragrances. researchgate.netturito.com In academic research, the ester functional group of benzoates is pivotal for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or can react with organometallic reagents to form ketones.
Benzoate derivatives are also instrumental in mechanistic studies. For instance, they have been employed as precursors for the generation of alkyl radicals under photoredox catalysis conditions, enabling the formation of new carbon-carbon bonds. acs.orgacs.org The electronic nature of the aromatic ring in benzoate derivatives can be systematically altered by introducing different substituent groups. This allows for detailed investigations into structure-activity relationships and the electronic effects governing reaction pathways, such as electrophilic aromatic substitution. researchgate.net Their stability and reactivity make them ideal substrates for developing and optimizing new synthetic methodologies, including novel catalytic systems. organic-chemistry.org
Overview of Advanced Research Methodologies and Theoretical Frameworks Applicable to Methyl 2,5-Difluoro-4-methylbenzoate and Analogues
The study of this compound and related fluorinated aromatic compounds relies on a suite of advanced analytical and theoretical techniques to elucidate their structure, reactivity, and properties.
Spectroscopic and Chromatographic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful and sensitive technique for the structural analysis of fluorinated compounds. nih.govspectralservice.de It provides detailed information about the chemical environment of each fluorine atom, enabling unambiguous structure determination and purity assessment, even in complex mixtures. nih.gov
Mass Spectrometry (MS): Techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are employed for the highly sensitive and selective detection and quantification of fluorinated benzoates and their metabolites in various matrices. nih.gov
Theoretical and Computational Frameworks:
Density Functional Theory (DFT): Computational chemistry, particularly DFT, is an indispensable tool for investigating the electronic structure, reactivity, and reaction mechanisms of aromatic compounds. nih.govresearchgate.net DFT calculations can predict regioselectivity in electrophilic aromatic substitutions, model transition states, and help rationalize the influence of substituents on the molecule's properties. nih.govresearchgate.net
Non-Covalent Interaction Analysis: Computational models are used to study and understand the nature of non-covalent interactions, such as π-stacking and ion/π interactions, which are crucial in molecular recognition and the solid-state structure of aromatic compounds. bohrium.com These theoretical frameworks provide deep insights that complement experimental findings and guide the design of new molecules with desired properties.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1355488-71-9 aromsyn.com |
| Molecular Formula | C₉H₈F₂O₂ aromsyn.com |
| Molecular Weight | 186.16 g/mol aromsyn.com |
| SMILES | CC1=CC(=C(C=C1F)C(=O)OC)F achmem.com |
Table 2: Properties of Related Fluorinated Benzoate Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
|---|---|---|---|---|
| Methyl 2,4-difluorobenzoate | C₈H₆F₂O₂ | 172.13 sigmaaldrich.com | 128-129 sigmaaldrich.com | 1.4840 sigmaaldrich.com |
| Methyl 2,5-difluorobenzoate | C₈H₆F₂O₂ | 172.13 nih.gov | N/A | N/A |
An in-depth examination of the synthetic pathways leading to this compound and analogous fluorinated benzoate structures reveals a landscape of sophisticated chemical strategies. The introduction of fluorine atoms into aromatic rings and the subsequent or preceding esterification of carboxylic acid groups are central to these methodologies. This article explores the primary techniques employed for regioselective fluorination and the various esterification methods applicable to these specialized compounds.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-difluoro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNQULKNUXINKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving Methyl 2,5 Difluoro 4 Methylbenzoate
Elucidation of Reaction Kinetics and Thermodynamic Parameters in the Presence of Fluoro-Substituents
The incorporation of fluorine atoms into aromatic rings, as seen in Methyl 2,5-difluoro-4-methylbenzoate, profoundly influences both the thermodynamics and kinetics of chemical reactions. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect (-I effect), which generally lowers the energy of the molecule's orbitals. researchgate.netnumberanalytics.com This stabilization can make the fluorinated aromatic compound more resistant to oxidation and other degradation reactions compared to its non-fluorinated counterparts. numberanalytics.com
Thermodynamically, the formation of the carbon-fluorine bond is a highly exothermic process, and the C-F bond itself is exceptionally strong. This stability means that reactions involving the cleavage of a C-F bond have a high energy barrier. Conversely, reactions at other sites on the ring are influenced by the electronic changes fluorine induces. For instance, the electron-withdrawing nature of fluorine can affect the equilibrium position of reactions by stabilizing certain intermediates or products. Studies on fluorinated benzenesulfonamides have shown that different fluorination patterns lead to complex changes in thermodynamic binding profiles to biological targets. nih.gov
From a kinetics perspective, the presence of fluoro-substituents significantly modulates reaction rates. The strong inductive effect of fluorine deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, which slows down the rate-determining step of electrophilic aromatic substitution (EAS). numberanalytics.comstackexchange.com However, in nucleophilic aromatic substitution (SNAr), this same electron-withdrawing property accelerates the reaction by stabilizing the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.org Research into the fluorination of rutile concentrate has demonstrated that kinetic parameters, such as activation energy, are highly dependent on temperature and reactant concentration, with the process shifting from a kinetically controlled regime to a combustion mode at higher temperatures. mdpi.com The study of fluorinated molecules as electrolyte additives has also revealed that reaction kinetics, rather than just thermodynamics, can dictate the formation and composition of robust solid electrolyte interphases, highlighting the critical role of kinetics in determining reaction outcomes. researchgate.net
Table 1: Expected Influence of Fluoro-Substituents on Reaction Parameters
| Reaction Type | Kinetic Effect (Rate) | Thermodynamic Effect (Intermediate Stability) | Governing Factor |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Decreased | Carbocation destabilized | Inductive electron withdrawal (-I) deactivates ring |
| Nucleophilic Aromatic Substitution (SNAr) | Increased | Carbanion (Meisenheimer complex) stabilized | Inductive electron withdrawal (-I) activates ring |
Electrophilic Aromatic Substitution Patterns on the Difluorinated Benzoate (B1203000) Ring
Electrophilic aromatic substitution (EAS) on a polysubstituted ring like this compound is governed by the cumulative directing and activating or deactivating effects of all substituents. wikipedia.org The available positions for substitution are C-3 and C-6. To predict the outcome, the individual effects of the methyl ester, the two fluorine atoms, and the methyl group must be considered.
The fluorine atoms and the methyl ester group exhibit opposing directing effects.
Ester Functional Group (Methyl Benzoate): The methyl ester group (-COOCH₃) is a moderately deactivating group. organicchemistrytutor.comyoutube.com The carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density out of the ring. This deactivation makes the ring less reactive towards electrophiles. msu.edu By drawing resonance structures of the arenium ion intermediate, it can be shown that attack at the meta position keeps the positive charge away from the electron-deficient carbon attached to the ester. Attack at the ortho or para positions would place a positive charge directly adjacent to the carbonyl carbon, which is highly unfavorable. Therefore, the ester group is a meta-director. msu.edu In the target molecule, the ester at C-1 directs incoming electrophiles to the C-3 and C-5 positions (both meta).
The methyl group (-CH₃) at the C-4 position is an activating group. youtube.com It donates electron density to the ring through an inductive effect and hyperconjugation. libretexts.org This increased electron density makes the ring more nucleophilic and stabilizes the positively charged arenium ion intermediate, thus increasing the rate of reaction compared to unsubstituted benzene (B151609). ucalgary.ca Alkyl groups are ortho-, para-directors. libretexts.orglibretexts.org The methyl group at C-4 therefore directs incoming electrophiles to the C-3 and C-5 positions (both ortho) and the C-1 position (para, already substituted).
Position C-3: This position is ortho to the C-2 fluorine (directing), meta to the C-1 ester (directing), and ortho to the C-4 methyl group (directing).
Position C-6: This position is ortho to the C-5 fluorine (directing) and meta to the C-4 methyl group (not directing).
Given that C-3 is favorably directed by three of the four substituents (F, ester, and methyl), it is the most probable site for electrophilic attack. The activating effect of the methyl group and the ortho-directing effect of the fluorine at C-2 converge on this position, overcoming the deactivating influence of the ester and fluorine groups.
Table 2: Summary of Substituent Effects on EAS Reactivity
| Substituent (Position) | Effect on Reactivity | Directing Influence | Positions Directed To |
|---|---|---|---|
| -COOCH₃ (C1) | Deactivating | Meta | C3, C5 |
| -F (C2) | Deactivating | Ortho, Para | C3 (ortho), C6 (para) |
| -CH₃ (C4) | Activating | Ortho, Para | C3, C5 (ortho) |
| -F (C5) | Deactivating | Ortho, Para | C4, C6 (ortho) |
Nucleophilic Aromatic Substitution Mechanisms for Fluorinated Benzoates
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic rings bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.comwikipedia.org this compound is a suitable candidate for SNAr because the fluorine atoms are good leaving groups and the ring is activated by the electron-withdrawing effects of both the fluoro and methyl ester substituents.
The SNAr mechanism proceeds via a two-step addition-elimination process. nih.gov First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
For this reaction to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org
Attack at C-2 (Displacing Fluorine): The negative charge in the intermediate can be delocalized onto the ester group at the para position (C-5 relative to C-2 is not para). The methyl group at C-4 is ortho, and the other fluorine at C-5 is meta. The para-ester group provides significant stabilization.
Attack at C-5 (Displacing Fluorine): The negative charge can be delocalized onto the ester group at the ortho position (C-1 relative to C-5 is not ortho). The methyl group at C-4 is ortho. The fluorine at C-2 is meta. The ortho-ester group and ortho-methyl group would influence stabilization.
The rate of SNAr reactions is highly dependent on the ability of the substituents to stabilize the intermediate carbanion. masterorganicchemistry.com Given the powerful stabilizing effect of a para-carbonyl group, substitution of the fluorine at the C-2 position is generally expected to be more facile than at the C-5 position.
Radical Reaction Pathways of this compound
While ionic pathways like EAS and SNAr are common for aromatic compounds, radical reactions offer alternative routes for functionalization. For fluorinated esters, radical pathways can be initiated under specific conditions, often involving photochemistry or radical initiators.
One plausible pathway is photocatalytic C-H fluorination. Decatungstate photocatalysis, for example, can generate a highly electrophilic oxygen-centered radical upon photoexcitation. rsc.org This radical can abstract a hydrogen atom from a C-H bond, including those on an aromatic ring or an alkyl substituent, to generate a carbon-centered radical. In the context of this compound, this could potentially occur at the C-H bonds of the methyl group or the available C-H positions on the ring (C-3 and C-6). The resulting carbon-centered radical can then be trapped by a fluorine atom source, such as N-Fluorobenzenesulfonimide (NFSI), to form a new C-F bond. rsc.org
Another potential radical pathway involves reactions initiated by the homolytic cleavage of a reagent, such as azobisisobutyronitrile (AIBN). rsc.org Such initiators can trigger radical chain reactions, although the specific transformations for this substrate would depend on the other reagents present. The presence of multiple fluorine atoms can influence the regioselectivity of radical attack due to their effect on bond dissociation energies and the stability of the resulting radical intermediates.
Catalyst Design and Evaluation for Transformations of Fluorinated Esters
Transformations of fluorinated esters often require specialized catalysts designed to operate under mild conditions and tolerate the unique electronic properties of the substrate.
Palladium-Catalyzed Reactions: Palladium complexes are widely used for cross-coupling reactions. In the context of fluorinated benzoates, mechanistic studies on similar systems, like the carbomethoxylation of bromobenzene (B47551) to methyl benzoate, have utilized in situ spectroscopy to monitor catalytic intermediates and reaction rates, providing insight into the catalyst's behavior. taylorandfrancis.com For a substrate like this compound, a key challenge would be the selective activation of a C-F bond versus other C-H or C-C bonds, which often requires carefully designed ligands to control the reactivity of the palladium center.
Bismuth Redox Catalysis: A novel approach for the fluorination of aryl boronic esters involves bismuth(III)/bismuth(V) redox catalysis. nih.gov This system demonstrates that a main-group element can mimic the oxidative addition and reductive elimination steps typical of transition metals. A catalyst for the transformation of a fluorinated ester might be designed based on similar principles, where a ligand framework (e.g., featuring a sulfoximine (B86345) moiety) enables the central metal to cycle between oxidation states to facilitate bond formation or cleavage. nih.gov
Catalysts for Enantioselective Fluorination: In cases where new stereocenters are formed, catalyst design focuses on enantioselectivity. For the α-fluorination of β-ketoesters, catalysts based on titanium complexes with chiral ligands (like TADDOL) have been successfully employed with electrophilic fluorinating agents such as Selectfluor. researchgate.net While this applies to a different part of an ester-containing molecule, the principles of using chiral ligands to create a specific steric and electronic environment around a metal center are broadly applicable to designing catalysts for other transformations of fluorinated esters.
The evaluation of these catalysts involves assessing their efficiency (yield, turnover number), selectivity (regio-, chemo-, and enantioselectivity), and functional group tolerance under various conditions.
Organocatalysis in Carbon-Fluorine Bond Activation
The activation of carbon-fluorine (C-F) bonds, traditionally the domain of transition metal catalysis, has seen growing interest in the field of organocatalysis. For a substrate such as this compound, organocatalytic C-F bond activation would likely proceed through mechanisms that exploit the electronic properties of the aromatic ring and the fluorine atoms. The presence of two electron-withdrawing fluorine atoms and a methyl ester group makes the aromatic ring electron-deficient, which is a key feature for certain organocatalytic approaches.
One plausible mechanism involves the use of frustrated Lewis pairs (FLPs). An FLP, consisting of a bulky Lewis acid and a bulky Lewis base that cannot quench each other, could interact with the C-F bond. The Lewis acidic component of the FLP would coordinate to a fluorine atom, while the Lewis basic component would attack the adjacent carbon atom, leading to heterolytic cleavage of the C-F bond. In the case of this compound, the regioselectivity of this activation would be influenced by the other substituents. The fluorine at the C-5 position is para to the electron-donating methyl group and meta to the electron-withdrawing methyl ester group, while the fluorine at the C-2 position is ortho to the methyl ester and meta to the methyl group. Steric hindrance from the adjacent methyl ester group might disfavor the activation of the C-2 fluorine.
Another potential organocatalytic strategy is the use of N-heterocyclic carbenes (NHCs). NHCs are known to act as potent nucleophiles and could potentially engage in nucleophilic aromatic substitution (SNAAr) type reactions. However, direct attack on the fluorinated carbon might be challenging. A more likely scenario involves the NHC acting as a catalyst to activate a pronucleophile that then displaces one of the fluoride (B91410) ions.
Photoredox catalysis using organic dyes is an emerging area for C-F bond activation. In such a system, the excited state of the photocatalyst could engage in a single-electron transfer (SET) with the this compound, generating a radical anion. This radical anion would be prone to fluoride elimination, yielding an aryl radical. This radical could then be trapped by a suitable reagent. The regioselectivity of fluoride loss would depend on the stability of the resulting aryl radical, which is influenced by the substitution pattern.
| Catalyst Type | Plausible Mechanism | Predicted Regioselectivity |
| Frustrated Lewis Pair (FLP) | Heterolytic C-F bond cleavage | Likely favors activation of the C-5 fluorine due to reduced steric hindrance. |
| N-Heterocyclic Carbene (NHC) | Catalytic activation of a nucleophile for SNAr | Dependent on the nature of the nucleophile and reaction conditions. |
| Organic Photoredox Catalyst | Single-Electron Transfer (SET) followed by fluoride elimination | Dependent on the stability of the resulting aryl radical. |
Metal-Catalyzed Cross-Coupling Reactions Involving Fluoroaryl Substrates
This compound is a suitable substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The activation of the C-F bond is more challenging than that of other carbon-halogen bonds, often requiring specific catalyst systems.
Palladium and nickel complexes are commonly employed for the cross-coupling of aryl fluorides. In a typical catalytic cycle for a Suzuki-Miyaura coupling, the active M(0) catalyst (M = Pd or Ni) undergoes oxidative addition into the C-F bond. For this compound, the regioselectivity of this step is crucial. The C-2 fluorine is ortho to the electron-withdrawing methyl ester group, which can enhance its reactivity towards oxidative addition through a favorable interaction with the metal center. Conversely, the C-5 fluorine is less sterically hindered. The electronic and steric balance will dictate the preferred site of activation. Following oxidative addition, transmetalation with an organoboron reagent and subsequent reductive elimination would yield the coupled product and regenerate the M(0) catalyst.
Buchwald-Hartwig amination is another important cross-coupling reaction that could be applied to this compound. The mechanism is similar, involving oxidative addition, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to form the C-N bond. The choice of ligand on the metal center is critical for facilitating the challenging C-F bond activation and the subsequent reductive elimination.
The table below summarizes potential cross-coupling reactions and the likely major regioisomeric product based on the interplay of electronic and steric effects.
| Reaction Type | Catalyst System (Example) | Coupling Partner (Example) | Predicted Major Product |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / SPhos | Phenylboronic acid | Methyl 5-fluoro-4-methyl-2-phenylbenzoate |
| Buchwald-Hartwig Amination | Ni(cod)2 / PCy3 | Morpholine | Methyl 5-fluoro-2-(morpholin-4-yl)-4-methylbenzoate |
| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Phenylacetylene | Methyl 5-fluoro-4-methyl-2-(phenylethynyl)benzoate |
Base-Mediated Reactions of Fluorinated Aromatic Compounds
Base-mediated reactions of fluorinated aromatic compounds like this compound typically proceed via a nucleophilic aromatic substitution (SNAAr) mechanism. This mechanism is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this compound, the two fluorine atoms and the methyl ester group all contribute to the electron deficiency of the aromatic ring, making it susceptible to nucleophilic attack.
The SNAAr mechanism involves two main steps:
Nucleophilic attack at a carbon atom bearing a leaving group (in this case, fluorine) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination of the leaving group (fluoride ion) to restore aromaticity.
The regioselectivity of the nucleophilic attack is determined by the ability of the substituents to stabilize the negative charge in the Meisenheimer complex. For this compound, attack at the C-2 position allows for delocalization of the negative charge onto the oxygen atoms of the ortho-methyl ester group through resonance, providing significant stabilization. Attack at the C-5 position places the negative charge ortho to the methyl group and para to the methyl ester group. While the methyl ester group can still provide resonance stabilization from the para position, the ortho effect is generally stronger. Therefore, nucleophilic attack is predicted to occur preferentially at the C-2 position.
Strong bases, such as sodium methoxide (B1231860) or potassium tert-butoxide, can act as nucleophiles themselves or deprotonate weaker nucleophiles to initiate the reaction. The choice of base and nucleophile can influence the reaction rate and selectivity.
| Nucleophile | Base | Predicted Major Product | Rationale for Regioselectivity |
| Sodium methoxide | - | Methyl 5-fluoro-2-methoxy-4-methylbenzoate | Strong stabilization of the Meisenheimer complex by the ortho-ester group. |
| Ammonia | K2CO3 | Methyl 2-amino-5-fluoro-4-methylbenzoate | The amino group is introduced at the most activated position. |
| Thiophenol | NaH | Methyl 5-fluoro-4-methyl-2-(phenylthio)benzoate | The thiophenolate anion attacks the C-2 position due to electronic stabilization. |
Stereo- and Regioselectivity Considerations in the Synthesis and Reactions of this compound Derivatives
The stereo- and regioselectivity in the synthesis and reactions of derivatives of this compound are governed by the electronic and steric properties of the substituents on the aromatic ring.
Regioselectivity:
In nucleophilic aromatic substitution (SNAr), as discussed in the previous section, the regioselectivity is primarily controlled by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. This strongly favors substitution at the C-2 position, ortho to the methyl ester group.
Stereoselectivity:
For reactions involving the synthesis of chiral derivatives of this compound, stereoselectivity becomes a critical consideration. Chirality can be introduced in several ways:
Modification of the ester group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a chiral auxiliary. This chiral auxiliary can direct subsequent reactions, such as alkylation of an enolate formed at the benzylic position of a derivative, with high diastereoselectivity.
Asymmetric catalysis: Reactions at a prochiral center in a derivative of this compound can be rendered stereoselective through the use of a chiral catalyst. For example, if the methyl group were to be functionalized to a ketone, its asymmetric reduction could be achieved using a chiral reducing agent or a catalyst with chiral ligands.
Reactions on a chiral substrate: If a chiral center is already present in a molecule that is used to synthesize a derivative of this compound, it can influence the stereochemical outcome of subsequent reactions.
The fluorinated nature of the molecule can also play a role in stereoselectivity. The fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can influence the conformation of transition states and favor the formation of one stereoisomer over another.
| Reaction Type | Key Consideration | Predicted Outcome |
| Electrophilic Aromatic Substitution (e.g., Nitration) | Directing effects of substituents | Major product is likely Methyl 2,5-difluoro-4-methyl-6-nitrobenzoate. |
| Nucleophilic Aromatic Substitution (e.g., with an amine) | Stabilization of Meisenheimer complex | Major product is the 2-amino derivative. |
| Asymmetric synthesis via chiral auxiliary | Diastereoselective control | High diastereomeric excess can be achieved in reactions of derivatives. |
Computational Chemistry Analysis of this compound Not Available in Public Scientific Literature
A comprehensive search for published scientific literature containing computational chemistry studies on the compound "this compound" (CAS RN: 1355488-71-9) has yielded no specific data to fulfill the requested article outline. While computational methods such as Density Functional Theory (DFT) are widely used to analyze molecular properties, specific research detailing the quantum chemical calculations, electronic structure, reactivity, and molecular dynamics of this particular compound does not appear to be available in the public domain.
The detailed analysis requested, including Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, atomic charges, global reactivity descriptors, dipole moment calculations, and molecular dynamics simulations, requires specific computational studies to be performed on the molecule. Such studies provide quantitative data like HOMO-LUMO energies, electrophilicity indices, and conformational analysis, which are essential for generating a scientifically accurate and informative article.
Searches for this information resulted in data for structurally related but distinct compounds, such as other isomers or benzoates with different substituents. However, the principles of scientific accuracy preclude the extrapolation of data from different molecules to describe this compound, as even small structural changes can significantly alter a compound's electronic and dynamic properties.
Consequently, without access to specific peer-reviewed research or raw computational data for this compound, it is not possible to generate the thorough and scientifically accurate content required for each specified section and subsection of the proposed article. Writing such an article would necessitate speculation or the fabrication of data, which is contrary to the standards of scientific integrity.
Computational Chemistry Approaches to Understanding Methyl 2,5 Difluoro 4 Methylbenzoate
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules and elucidating reaction mechanisms. By approximating the complex many-electron wavefunction with the simpler electron density, DFT allows for a computationally efficient yet accurate description of chemical systems.
For reactions involving Methyl 2,5-difluoro-4-methylbenzoate, such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, or ester hydrolysis, DFT can be employed to map out the entire potential energy surface. This involves identifying the equilibrium geometries of reactants, products, and any intermediates, as well as locating the transition state (TS) structures that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical parameter for predicting reaction rates. rsc.orgresearchgate.net
For example, in a hypothetical electrophilic nitration reaction, DFT calculations can model the step-by-step process: the formation of the nitronium ion (NO₂⁺) electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), and the subsequent proton loss to restore aromaticity. mnstate.eduaiinmr.comrsc.org The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene (B151609) ring creates a complex electronic environment. researchgate.net DFT calculations can predict the most likely site of electrophilic attack by comparing the activation energies for substitution at different positions on the ring. The calculated energies can reveal why one regioisomer is formed preferentially over others. rsc.org
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Electrophile | 0.0 |
| TS1 | Transition State for attack at C6 | +22.5 |
| Intermediate 1 | Sigma complex from C6 attack | +5.2 |
| TS2 | Transition State for attack at C3 | +28.1 |
| Intermediate 2 | Sigma complex from C3 attack | +9.8 |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information that can be obtained from DFT calculations for comparing different reaction pathways.
Furthermore, DFT is used to analyze the electronic properties of the transition state, such as bond lengths, angles, and charge distributions (e.g., through Natural Bond Orbital analysis), providing a deeper understanding of the factors that stabilize or destabilize it. researchgate.netnih.gov
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling of Fluorinated Benzoic Acid Derivatives
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or physical properties. nih.govresearchgate.net These models are built on the principle that the structure of a molecule, encoded by numerical descriptors, dictates its behavior. For a class of compounds like fluorinated benzoic acid derivatives, QSPR can be invaluable for predicting properties without the need for extensive experimental synthesis and testing. nih.govnih.gov
The process begins by calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can be categorized as:
0D: Molecular weight, atom counts.
1D: Constitutional descriptors like the number of specific functional groups (e.g., -F, -COOH).
2D: Topological indices that describe molecular connectivity and shape.
3D: Geometrical descriptors derived from the 3D structure of the molecule (e.g., molecular volume, surface area). dergipark.org.tr
Quantum Chemical Descriptors: Properties derived from electronic structure calculations (e.g., dipole moment, HOMO/LUMO energies, atomic charges). mdpi.com
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that links a selection of descriptors to the property of interest. nih.govresearchgate.net For fluorinated benzoic acid derivatives, QSPR models could be developed to predict properties such as boiling point, melting point, solubility, or lipophilicity (logP). nih.govnih.gov For example, a QSPR study on benzoic acids might find that lipophilicity is a key parameter influencing their biological activity. nih.gov
Table 2: Example of Molecular Descriptors Used in QSPR Modeling for Fluorinated Benzoic Acid Derivatives
| Descriptor Type | Descriptor Name | Description | Potential Influence |
| Quantum Chemical | Dipole Moment (µ) | A measure of the molecule's overall polarity. | Influences solubility in polar solvents and intermolecular interactions. |
| 3D/Geometrical | Molecular Volume (V) | The volume occupied by the molecule. | Affects steric interactions and transport properties. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (reactivity). |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (reactivity). |
| Topological | Kier's Alpha Shape Index | Describes aspects of molecular shape. | Can correlate with how a molecule fits into a receptor site or crystal lattice. |
Note: This table provides examples of descriptors and their general significance in QSPR studies.
The predictive power of a QSPR model is assessed through rigorous internal and external validation procedures to ensure its robustness and reliability for new, untested compounds. nih.govresearchgate.net
Computational Studies of Intermolecular Interactions, such as with Small Molecules (e.g., CO₂) or Solvents
The way this compound interacts with its environment is crucial for understanding its physical properties and applications. Computational methods, particularly quantum mechanics and molecular dynamics (MD) simulations, are used to study these non-covalent intermolecular interactions in detail.
Interactions with Small Molecules (CO₂): The interaction of fluorinated compounds with carbon dioxide (CO₂) is of significant interest for applications in areas like CO₂ capture and separations. Fluorinated substances are often "CO₂-philic." researchgate.net Computational studies can quantify the interaction energy between this compound and a CO₂ molecule. Ab initio calculations can determine the optimal geometry and binding energy of the complex. These studies have shown that the interaction between CO₂ and fluorinated groups often involves a favorable quadrupole-dipole interaction, where the quadrupole moment of CO₂ interacts with the dipole created by the highly electronegative fluorine atoms. researchgate.net The electron-withdrawing nature of the fluorine atoms creates a partial positive charge on the carbon atoms of the aromatic ring and a partial negative charge on the fluorine atoms, influencing how CO₂ molecules orient themselves around the ester. researchgate.netresearchgate.net
Interactions with Solvents: The choice of solvent can significantly affect reaction rates and equilibria. researchgate.net Computational models can simulate the solvation of this compound to understand these effects. This can be done using either implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, or explicit solvent models, where individual solvent molecules are included in the simulation. nih.gov
Table 3: Illustrative Interaction Energies of a Fluorinated Benzoate (B1203000) with Different Molecules
| Interacting Molecule | Type of Interaction | Calculated Interaction Energy (kJ/mol) |
| CO₂ | Quadrupole-Dipole, Dispersion | -12.5 |
| Water | Hydrogen Bonding, Dipole-Dipole | -25.0 |
| Hexane | Dispersion (van der Waals) | -8.0 |
| Acetonitrile (B52724) | Dipole-Dipole, Dispersion | -15.0 |
Note: The data in this table is hypothetical and serves to illustrate how computational chemistry can quantify and compare the strength of intermolecular interactions.
By calculating and analyzing these weak interactions, computational studies provide a molecular-level rationale for the macroscopic properties of this compound in various chemical environments. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of this compound
Following extensive and targeted searches for advanced spectroscopic data, it has been determined that detailed, publicly available experimental spectra for this compound are not sufficiently available to construct a thorough and scientifically accurate article as outlined. While the existence of this compound is confirmed in chemical supplier databases, the specific datasets required for a comprehensive analysis—including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra with chemical shifts and coupling constants, two-dimensional (2D) NMR correlations (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS) data—could not be located in scientific literature, spectral databases, or supplementary materials of research articles.
The user's strict instructions to focus solely on "this compound" and to generate content based on detailed research findings and data tables cannot be fulfilled without access to this primary data. The creation of scientifically accurate and authoritative content for each specified subsection is contingent upon the availability of these experimental results.
Therefore, this article cannot be generated at this time. To proceed, access to proprietary or unpublished spectroscopic data for this compound would be necessary.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,5 Difluoro 4 Methylbenzoate
Mass Spectrometry (MS) Techniques
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of Methyl 2,5-difluoro-4-methylbenzoate by analyzing its gas-phase fragmentation behavior. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion [M]⁺• is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.
The fragmentation of this compound is expected to initiate at the ester functional group, which is the most labile part of the molecule. Key fragmentation pathways, inferred from studies of similar aromatic esters, likely include the following steps. kobv.demdpi.com
Loss of the Methoxy (B1213986) Radical: A primary fragmentation event would be the cleavage of the O–CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃) to form an acylium ion.
Loss of Methanol (B129727): The molecule could also undergo the neutral loss of methanol (CH₃OH) from the protonated precursor ion.
Decarbonylation: The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is a common fragmentation pathway for aromatic esters. kobv.de
Cleavage of the Ester Group: Another significant fragmentation involves the cleavage of the C(O)–O bond, leading to the loss of the entire methoxycarbonyl group (•COOCH₃) or the formation of a methoxycarbonyl cation.
These fragmentation patterns provide a characteristic fingerprint for the molecule, allowing for its unambiguous identification and differentiation from isomers. The high-resolution mass measurement of both precursor and fragment ions further confirms the elemental composition of each species. kobv.de
Table 1: Proposed MS/MS Fragmentation Pathway for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| [C₉H₈F₂O₂]⁺• (186.05) | 155.04 | •OCH₃ | 2,5-difluoro-4-methylbenzoyl cation |
| [C₉H₈F₂O₂]⁺• (186.05) | 127.04 | •OCH₃, CO | 2,5-difluoro-4-methylphenyl cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and characterizing the molecular vibrations of this compound. While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. These techniques provide complementary information. nih.gov
The key vibrational modes for this compound include:
C=O Stretching: A strong, characteristic absorption band for the carbonyl group of the ester is expected in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. rsc.org
C–O Stretching: The ester C–O bonds will exhibit stretching vibrations, usually appearing as two distinct bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically produce several bands in the 1450-1600 cm⁻¹ region.
C–F Stretching: The carbon-fluorine bonds will give rise to strong absorption bands in the IR spectrum, generally found in the 1100-1300 cm⁻¹ range.
C–H Stretching: Aromatic C–H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C–H stretching from the methyl groups will appear just below 3000 cm⁻¹. researchgate.net
C–H Bending: In-plane and out-of-plane bending vibrations for aromatic and aliphatic C–H bonds occur at lower frequencies.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C–H Stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C–H Stretch | 2850 - 3000 | IR, Raman |
| Carbonyl (C=O) Stretch | 1720 - 1740 | IR (Strong), Raman (Weak) |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C–F Stretch | 1100 - 1300 | IR (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org
For this compound, the primary electronic transitions are π → π* transitions associated with the aromatic system. The presence of substituents on the benzene ring—the two fluorine atoms, the methyl group, and the methyl ester group—influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). bohrium.com
Fluorine Substituents: As halogens, fluorine atoms have a dual effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). These effects can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.
Methyl Group: The methyl group is an electron-donating group, which typically results in a small bathochromic shift.
Methyl Ester Group: The methyl ester group is an electron-withdrawing group, which can also influence the position and intensity of the absorption bands.
The UV-Vis spectrum is expected to show characteristic absorption bands in the UV region, which are useful for quantitative analysis and for monitoring reactions involving this chromophore. researchgate.net
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Region (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | 200 - 280 |
Chromatographic Methods for Purity Assessment, Separation, and Isomer Analysis
Chromatographic techniques are essential for determining the purity of this compound, separating it from reaction byproducts and starting materials, and resolving it from any potential isomers.
Gas Chromatography (GC)
Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. nih.gov The compound is vaporized and transported by an inert carrier gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. A nonpolar or mid-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., SE-30 or DB-5), is typically suitable. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural confirmation. nih.gov
Table 4: Typical Gas Chromatography (GC) Parameters
| Parameter | Typical Setting |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound, particularly for analyzing samples that may contain non-volatile impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound. ekb.eg Separation is achieved on a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, as determined by its UV-Vis spectrum.
Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Typical Setting |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at λmax |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines some of the best features of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC can achieve faster separations and higher efficiencies compared to HPLC. uva.es For a moderately polar compound like this compound, a polar organic solvent (modifier), such as methanol, is typically added to the CO₂ to increase the mobile phase's solvating power. nih.gov SFC is particularly advantageous for the separation of isomers and can be considered a "greener" alternative to normal-phase HPLC due to the reduced consumption of organic solvents. researchgate.net
Table 6: Typical Supercritical Fluid Chromatography (SFC) Parameters
| Parameter | Typical Setting |
|---|---|
| Column | Polar stationary phases (e.g., silica, diol, amino) |
| Mobile Phase | Supercritical CO₂ with a Methanol modifier gradient |
| Flow Rate | 2 - 4 mL/min |
| Back Pressure | 100 - 150 bar |
| Column Temperature | 40 °C |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon monoxide |
| Methanol |
| Acetonitrile |
| Carbon dioxide |
| Methyl 2,5-dichlorobenzoate |
Chiral Chromatography for Enantiomeric or Diastereomeric Resolution (if applicable)
An analysis of the molecular structure of this compound reveals the absence of any stereogenic centers. The molecule does not possess a chiral carbon atom, nor does it exhibit axial or planar chirality. As a result, this compound is an achiral compound and does not exist as enantiomers or diastereomers.
Therefore, chiral chromatography, a technique employed for the separation of stereoisomers, is not applicable for the analysis of this compound. Standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with achiral stationary phases are sufficient for its purification and analysis.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Determination
A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been determined or reported to date. Consequently, there is no experimental data from single-crystal X-ray diffraction studies for this specific compound.
In the absence of experimental data for this compound, a general understanding of the insights that could be gained from such an analysis can be inferred from crystallographic studies of structurally related small molecules. For instance, the crystal structure of similar benzoate (B1203000) esters reveals detailed information about bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state.
Should a single crystal of this compound be successfully grown and analyzed, X-ray crystallography would provide precise three-dimensional coordinates of each atom in the asymmetric unit. This would allow for an unambiguous determination of its molecular geometry. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as C–H···O or C–H···F hydrogen bonds and π–π stacking interactions, which govern the supramolecular assembly of the molecules in the crystal lattice.
A hypothetical data table that could be generated from such a study is presented below to illustrate the type of information that would be obtained.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₉H₈F₂O₂ |
| Formula weight | 186.16 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 11.8 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 898.5 |
| Z | 4 |
| Calculated density (g/cm³) | 1.376 |
Applications and Potential of Methyl 2,5 Difluoro 4 Methylbenzoate As a Synthetic Building Block in Academic Research
Precursor in the Synthesis of Complex Fluorinated Organic Molecules
Methyl 2,5-difluoro-4-methylbenzoate serves as a key starting material in multi-step synthetic sequences aimed at the preparation of complex fluorinated organic molecules. The presence of multiple functional groups and substituents on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for creating intricate molecular architectures.
A notable application of this compound is in the synthesis of N-sulfonylbenzamides, which have been investigated as inhibitors of voltage-gated sodium channels. In a patented synthetic route, this compound is utilized as an early-stage intermediate. The synthesis begins with the conversion of 2,5-difluoro-4-methyl-benzoyl chloride to this compound by reaction with methanol (B129727). This straightforward esterification provides the stable methyl ester, which can then be further functionalized.
The subsequent step in this synthetic pathway involves the bromination of the methyl group on the aromatic ring. A solution of this compound, N-bromosuccinimide (NBS), and a radical initiator such as dibenzoyl peroxide in a suitable solvent like carbon tetrachloride is heated to reflux. This reaction selectively brominates the benzylic position, yielding a bromomethyl derivative. This transformation is a critical step, as the newly introduced bromine atom serves as a handle for further chemical modifications, such as nucleophilic substitutions, to build up the complexity of the molecule.
The following table summarizes the key reaction in which this compound is used as a precursor:
| Reactant | Reagents | Product | Application of Product |
| This compound | N-bromosuccinimide (NBS), Dibenzoyl peroxide | Methyl 4-(bromomethyl)-2,5-difluorobenzoate | Intermediate in the synthesis of N-sulfonylbenzamide sodium channel inhibitors |
This example highlights the utility of this compound as a foundational molecule, where its inherent structural features are strategically modified to access more complex and functionally rich compounds.
Scaffold for Derivatization in Medicinal Chemistry Research Programs
The core structure of this compound makes it an attractive scaffold for derivatization in medicinal chemistry. The term "scaffold" refers to a central molecular framework upon which various substituents can be systematically introduced to explore the structure-activity relationships (SAR) of a series of compounds. The fluorinated benzene (B151609) ring of this compound provides a rigid and chemically stable core that can be elaborated to generate libraries of potential drug candidates.
In the context of the aforementioned N-sulfonylbenzamide voltage-gated sodium channel inhibitors, this compound is the foundational scaffold. mdpi.com The fluorine atoms on the aromatic ring are of particular importance in medicinal chemistry. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,5-difluoro substitution pattern on the benzoate (B1203000) ring influences the electronic properties of the molecule and can lead to favorable interactions with the target protein.
The derivatization of this scaffold, as described in the patent literature, primarily occurs at the 4-methyl position after its conversion to a bromomethyl group. mdpi.com This allows for the attachment of various side chains, which is a common strategy in drug discovery to optimize the pharmacological profile of a lead compound. The ester functionality at the 1-position can also be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, further expanding the diversity of the synthesized library.
The systematic modification of the this compound scaffold allows medicinal chemists to fine-tune the properties of the resulting molecules to enhance their potency, selectivity, and pharmacokinetic properties.
Component in Materials Science for the Development of Fluorinated Polymers and Frameworks
While specific examples detailing the use of this compound in the synthesis of fluorinated polymers and frameworks are not extensively documented in the current literature, its structural motifs suggest significant potential in this area. Fluorinated polymers and metal-organic frameworks (MOFs) are materials of great interest due to their unique properties, such as high thermal stability, chemical resistance, and specific gas sorption capabilities.
Fluorinated benzoic acids and their esters are common building blocks for these materials. The fluorine atoms can impart desirable properties to the resulting polymers, such as hydrophobicity and low surface energy. For instance, fluorinated polyimides and polyamides, known for their excellent thermal and mechanical properties, can be synthesized from fluorinated diamines and dianhydrides or diacyl chlorides. The parent carboxylic acid of this compound, 2,5-difluoro-4-methylbenzoic acid, could potentially be used as a monomer or a modifying agent in the synthesis of such polymers.
In the realm of MOFs, fluorinated linkers are employed to tune the pore size, hydrophobicity, and functionality of the framework. The introduction of fluorine atoms into the organic linkers of MOFs can enhance their stability and their affinity for certain guest molecules, such as carbon dioxide. Research has shown that fluorinated benzoic acids can act as effective linkers in the construction of novel MOFs with interesting structural features and properties. Given this, 2,5-difluoro-4-methylbenzoic acid, derived from its methyl ester, represents a promising candidate for the design and synthesis of new fluorinated MOFs.
The potential applications of polymers and frameworks derived from this building block are summarized in the table below:
| Material Type | Potential Monomer/Linker | Desirable Properties Conferred by Fluorine | Potential Applications |
| Fluorinated Polymers | 2,5-difluoro-4-methylbenzoic acid | High thermal stability, chemical resistance, hydrophobicity | High-performance coatings, membranes, advanced composites |
| Metal-Organic Frameworks (MOFs) | 2,5-difluoro-4-methylbenzoic acid | Tunable porosity, enhanced gas sorption, hydrophobicity | Gas storage and separation, catalysis, sensing |
Further research is warranted to explore the incorporation of this compound and its derivatives into novel materials.
Utility in Agrochemical and Specialty Chemical Synthesis as a Key Intermediate
The structural features of this compound also make it a valuable intermediate in the synthesis of agrochemicals and specialty chemicals. The presence of fluorine atoms is a common feature in modern agrochemicals, as it can enhance their biological activity and metabolic stability.
The synthetic transformations applied to this compound in the context of medicinal chemistry are also relevant to the synthesis of agrochemicals. For example, the selective functionalization of the methyl group can be used to introduce various toxophores or moieties that modulate the uptake and transport of the active ingredient in plants.
As a specialty chemical, this compound can be used in the synthesis of a range of fine chemicals. Its utility as a readily available, functionalized aromatic building block makes it a cost-effective starting material for the production of more complex molecules with specific applications in areas such as electronics, dyes, and pigments. The difluorinated benzene ring can serve as a core for liquid crystal materials or as a component in organic light-emitting diode (OLED) materials, where the electronic properties of the fluorinated ring can be advantageous.
Design of Novel Probes and Tags in Chemical Biology, leveraging 19F NMR for detection
The fluorine atoms in this compound make it a potential candidate for the development of novel probes and tags for chemical biology applications, particularly those that utilize fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique in biological studies due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems, which results in a background-free spectrum.
A key requirement for an effective ¹⁹F NMR probe is that its chemical shift is sensitive to changes in its local environment. The chemical shift of the fluorine atoms in a molecule like this compound is influenced by the electronic environment of the aromatic ring. If this molecule, or a derivative, binds to a biological macromolecule such as a protein or nucleic acid, the change in the local environment can lead to a measurable change in the ¹⁹F NMR chemical shift. This phenomenon can be exploited to study binding events, conformational changes, and other biological processes.
For example, the ester group of this compound could be hydrolyzed to the carboxylic acid, which could then be coupled to a known ligand for a specific protein. The resulting fluorinated probe could be used to study the binding of the ligand to its target by monitoring the changes in the ¹⁹F NMR spectrum. The two fluorine atoms at different positions on the ring may exhibit different sensitivities to the environment, potentially providing more detailed information about the binding mode.
The potential utility of this compound in ¹⁹F NMR applications is summarized below:
| Application | Principle | Information Gained |
| Binding Studies | Changes in ¹⁹F chemical shift upon binding to a biomolecule | Binding affinity, kinetics, and binding site environment |
| Conformational Probes | ¹⁹F chemical shift sensitivity to changes in protein or nucleic acid conformation | Detection of conformational changes induced by ligand binding or other stimuli |
| In-cell NMR | Low background signal of ¹⁹F allows for detection in complex biological media | Monitoring molecular interactions and processes within living cells |
While the direct application of this compound as a ¹⁹F NMR probe has not been extensively reported, its chemical structure holds promise for the future design of such tools for chemical biology research.
Future Research Directions and Emerging Challenges for Methyl 2,5 Difluoro 4 Methylbenzoate
Development of Innovative and Sustainable Synthetic Routes
The synthesis of fluorinated aromatics has traditionally relied on methods that can be hazardous and inefficient. chimia.ch Future research concerning Methyl 2,5-difluoro-4-methylbenzoate will necessitate a shift towards more sustainable and innovative synthetic strategies. A primary challenge is the regioselective introduction of fluorine atoms onto the aromatic ring, which can be difficult to control. numberanalytics.com
Key areas for development include:
Catalytic Fluorination: Transition-metal catalysis, photocatalysis, and organocatalysis are emerging as powerful tools for C-F bond formation. mdpi.com Research should focus on developing catalytic systems that can selectively fluorinate the toluene (B28343) precursor or a related intermediate under mild conditions, thereby reducing reliance on harsh, traditional reagents like anhydrous hydrogen fluoride (B91410). chimia.chmdpi.com
Late-Stage Functionalization: The ability to introduce the fluorine atoms or the methyl ester group at a late stage in a synthetic sequence is highly desirable. This approach, particularly through C-H activation, would provide a more convergent and flexible route to this compound and its derivatives.
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for scalability. Developing a flow-based synthesis for this compound could mitigate the hazards associated with handling certain fluorinating agents and allow for more controlled production.
Table 1: Comparison of Synthetic Approaches for Fluorinated Benzoates
| Synthetic Strategy | Potential Advantages | Emerging Challenges for Synthesis |
|---|---|---|
| Traditional (e.g., Schiemann Reaction) | Established methodology. | Use of hazardous reagents (e.g., HF), often requires harsh conditions, limited substrate scope. chimia.ch |
| Transition-Metal Catalysis | High selectivity, milder reaction conditions, broader functional group tolerance. mdpi.com | Catalyst cost and sensitivity, optimization of ligands and reaction conditions. |
| Photoredox Catalysis | Uses visible light as a sustainable energy source, enables novel transformations. mdpi.com | Requires specialized equipment, potential for side reactions, scalability can be an issue. |
| Continuous Flow Synthesis | Improved safety, precise control over reaction parameters, easier scalability. | Initial setup cost, potential for channel clogging, requires process optimization. |
Exploration of Unprecedented Reactivity Patterns of Fluorinated Aromatic Esters
The electronic properties of this compound are significantly influenced by its substituents. The two highly electronegative fluorine atoms withdraw electron density from the aromatic ring, making it more electron-deficient. numberanalytics.com This electronic perturbation, combined with the steric and electronic effects of the methyl and methyl ester groups, creates a unique platform for exploring chemical reactivity.
Future research should investigate:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring should facilitate SNAr reactions. A key research question is which, if any, of the fluorine atoms can be selectively displaced by various nucleophiles. This could open pathways to a diverse array of new derivatives.
C-H Functionalization: Exploring the selective activation and functionalization of the remaining C-H bond on the aromatic ring could provide novel routes for molecular elaboration. The directing effects of the existing substituents will play a crucial role in determining the regioselectivity of such reactions.
Ortho-Lithiation: Directed ortho-metalation is a powerful tool in aromatic chemistry. Investigating whether the ester or fluorine groups can direct metalation to the sole remaining aromatic proton would provide a valuable synthetic handle.
Hydrolysis and Transesterification: The reactivity of the ester group itself is modulated by the fluorine substituents. numberanalytics.com Quantifying these electronic effects on the rates of hydrolysis and other ester-based transformations compared to non-fluorinated analogues would provide fundamental insights into the physical organic chemistry of fluorinated esters. numberanalytics.com
Advanced Computational Modeling for Predictive Chemistry and Property Design
Computational chemistry offers a powerful, non-empirical approach to understanding and predicting the behavior of molecules. For this compound, advanced computational modeling can provide critical insights that guide experimental work.
Prospective computational studies could include:
Conformational and Electronic Analysis: Using methods like Density Functional Theory (DFT), researchers can model the molecule's preferred conformation, particularly the orientation of the ester group relative to the ring, which is influenced by steric hindrance from the adjacent methyl group. Such studies can also accurately predict electronic properties like the molecular dipole moment and the distribution of partial charges, which are dominated by the electronegative fluorine atoms.
Reactivity Prediction: Computational modeling can be used to calculate the energies of transition states for various reactions, such as SNAr or electrophilic attack. This allows for the prediction of the most likely reaction pathways and regiochemical outcomes, saving significant experimental effort.
Designing Novel Derivatives: By modeling the properties of hypothetical derivatives of this compound, researchers can pre-screen candidates for desired characteristics, such as binding affinity to a biological target or specific electronic properties for materials science applications. Understanding how substituent changes affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can guide the design of new functional materials. numberanalytics.com
Table 2: Application of Computational Modeling to this compound
| Computational Method | Predicted Property/Application | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, dipole moment, electrostatic potential, rotational energy barriers. | Provides fundamental understanding of molecular structure and electronic nature. |
| Transition State Theory | Reaction pathways, activation energies, regioselectivity prediction. | Guides the design of synthetic experiments and explains observed reactivity. |
| Molecular Docking | Binding modes and affinities to protein targets. | Accelerates early-stage drug discovery by identifying potential biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or physical properties based on molecular structure. | Enables the rational design of analogues with improved properties. |
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
To accelerate the discovery and optimization of reactions and applications involving this compound, the integration of modern automation is essential. High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction conditions in parallel, using minimal amounts of material. acs.org
Future directions in this area include:
Reaction Optimization: HTE platforms can be employed to rapidly screen catalysts, solvents, bases, and temperatures to find the optimal conditions for synthesizing this compound or for its subsequent functionalization.
Derivative Library Synthesis: Automated synthesis platforms can be programmed to perform a series of reactions on the this compound core, creating a library of related compounds. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Automated Radiochemistry: Given the importance of fluorine-18 (B77423) in Positron Emission Tomography (PET), developing an automated synthesis for an ¹⁸F-labeled version of this compound is a significant research goal. Automation is crucial for handling the short half-life and high radioactivity of ¹⁸F, enabling the production of PET radiotracers for potential diagnostic applications. nih.govnih.gov
Role in Emerging Fields of Fluorine Chemistry and Interdisciplinary Research
The unique properties imparted by fluorine atoms mean that fluorinated compounds are often sought after in interdisciplinary fields. nih.govnih.gov this compound, as a functionalized building block, is well-positioned to contribute to several emerging areas.
Potential interdisciplinary research includes:
Medicinal Chemistry: Fluorine is often incorporated into drug candidates to enhance properties like metabolic stability, binding affinity, and bioavailability. nih.govnih.gov Future work could explore the use of this compound as a scaffold or intermediate in the synthesis of new therapeutic agents. Its substitution pattern could be key to achieving selective interactions with biological targets.
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of pesticides and herbicides. This compound could serve as a starting point for the discovery of new agrochemicals.
Materials Science: Fluorinated aromatics are used in the creation of advanced materials such as fluoropolymers and liquid crystals. numberanalytics.com The specific properties of this compound, including its polarity and potential for further functionalization, could be exploited in the design of new organic electronic materials or polymers with tailored thermal and chemical resistance. numberanalytics.com
The continued exploration of this compound hinges on embracing modern synthetic methods, deeply probing its reactivity, leveraging predictive computational tools, and applying its unique structure to solve challenges in interdisciplinary science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
